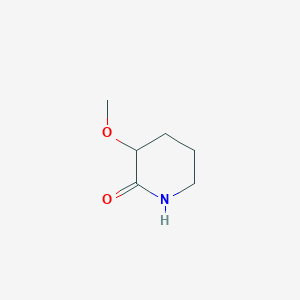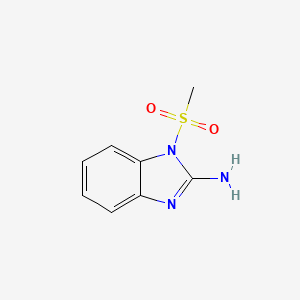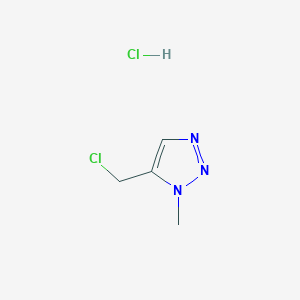
5-Methoxy-2-fluorobenzylcyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-fluorobenzylcyanide is a chemical compound with the molecular formula C9H8FNO and a molecular weight of 165.16400 . It is a compound that has attracted the attention of researchers due to its potential applications in various fields .
Synthesis Analysis
The synthetic route of 5-Methoxy-2-fluorobenzylcyanide involves several precursors including sodium cyanide, BENZENE, 2-Fluoro-5-hydr, Methyl 2-fluoro, and (2-Fluoro-5-met) .Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-fluorobenzylcyanide can be analyzed using techniques such as electron diffraction . The exact mass of the compound is 165.05900 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-2-fluorobenzylcyanide include a density of 1.148g/cm3, a boiling point of 278.7ºC at 760 mmHg, and a flash point of 122.3ºC . The compound’s LogP value is 1.90038, and its index of refraction is 1.501 .Applications De Recherche Scientifique
Drug Carrier Development
- Carrier for Anticancer Drugs : Methoxy-modified kaolinite has been used as a carrier for 5-fluorouracil, an anticancer drug. The methoxy modification allows for controlled release of the drug, making it potentially useful for colon-specific drug delivery (Tan et al., 2017).
Synthesis and Protection in Drug Development
- Protecting Group in Drug Synthesis : The p-methoxybenzyl (PMB) group has been used as a new N3-imide protecting group in the synthesis of 5′-O-Acryloyl-5-fluorouridine, an important compound in medicinal chemistry. This group helps in achieving chemoselective protection and easy deprotection, which is crucial in the synthesis process (Akiyama et al., 1990).
Applications in Diagnostic Research
- Positron Emission Tomography (PET) : Compounds like [18F]p-MPPF, which include the methoxyphenyl group, have been utilized in PET studies to investigate serotonergic neurotransmission. This demonstrates the importance of such compounds in neuroimaging and diagnostic research (Plenevaux et al., 2000).
Photodynamic and Chemotherapeutic Applications
- Photodynamic Therapy and Cancer Treatment : New heterocyclic compounds, such as those containing methoxybenzyl groups, have shown potential in medicinal and diagnostic areas, including applications in photodynamic therapy for cancer treatment (Saleem et al., 2018).
Enhancing Radiosensitivity in Cancer Treatment
- Radiosensitization in Colon Cancer : Methoxyamine, a compound related to the methoxybenzyl group, has been studied for its ability to enhance the effects of 5-fluorouracil-induced radiosensitization in colon cancer cells. This suggests potential applications in improving cancer radiotherapy (Khoei et al., 2017).
Nanotechnology Applications
- Gold Nanoparticles for Drug Delivery : The methoxybenzyl group has been used to conjugate anticancer drugs like 5-fluorouracil to the surface of gold nanoparticles, creating a system where the particle acts as both a cage and carrier, releasing the drug upon UV irradiation. This indicates a significant potential in nanomedicine and targeted drug delivery (Agasti et al., 2009).
Propriétés
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPYWCDXOCAMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630273 |
Source


|
| Record name | (2-Fluoro-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-fluorobenzylcyanide | |
CAS RN |
672931-28-1 |
Source


|
| Record name | (2-Fluoro-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)
![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)



![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)




![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)

